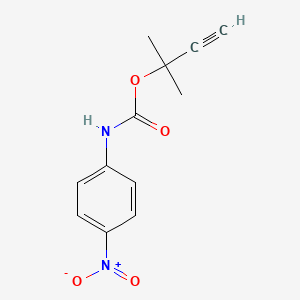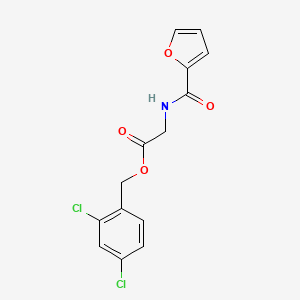![molecular formula C22H22Cl2N6O2S2 B4198286 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol](/img/structure/B4198286.png)
1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
Overview
Description
1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol, also known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of 1,2,4-triazole derivatives, which have been shown to possess a range of biological activities, including antifungal, antibacterial, antitumor, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol is not fully understood, but it is believed to involve inhibition of fungal cell wall synthesis. Studies have shown that this compound inhibits the synthesis of β-glucan, a major component of the fungal cell wall. This leads to cell wall disruption and ultimately cell death. This compound has also been shown to inhibit the activity of chitin synthase, another enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. Studies have also shown that this compound exhibits good bioavailability and pharmacokinetic properties, making it suitable for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol is its broad spectrum of activity against fungal and bacterial species. This makes it a potentially useful therapeutic agent for the treatment of a range of infectious diseases. However, one of the limitations of this compound is its potential for drug resistance development. Further research is needed to explore the potential for drug resistance and to identify strategies to minimize its development.
Future Directions
There are several future directions for research on 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol. One potential direction is the development of novel formulations of this compound for improved delivery and efficacy. Another direction is the exploration of the potential for combination therapy with other antifungal or antibacterial agents to enhance therapeutic efficacy and minimize the development of drug resistance. Further research is also needed to explore the potential for this compound in the treatment of other diseases, such as cancer and epilepsy, based on its known biological activities.
Scientific Research Applications
1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1,2-bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N6O2S2/c1-29-19(25-27-21(29)33-11-13-7-3-5-9-15(13)23)17(31)18(32)20-26-28-22(30(20)2)34-12-14-8-4-6-10-16(14)24/h3-10,17-18,31-32H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGDJJWTHMNQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C(C(C3=NN=C(N3C)SCC4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4198207.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4198214.png)

![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198231.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198239.png)
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198246.png)
![ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4198249.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4198271.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4198287.png)

![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4198322.png)